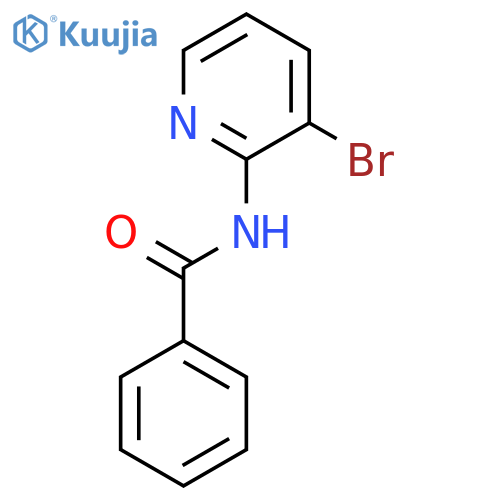Cas no 620939-76-6 (N-(3-Bromopyridin-2-yl)benzamide)

620939-76-6 structure
商品名:N-(3-Bromopyridin-2-yl)benzamide
N-(3-Bromopyridin-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Bromopyridin-2-yl)benzamide
- 620939-76-6
- AKOS002735319
- N-(3-BROMO-2-PYRIDYL)BENZAMIDE
- DTXSID20406641
-
- インチ: InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
- InChIKey: SZRQLPAPAINFKB-UHFFFAOYSA-N
- ほほえんだ: BrC=1C=CC=NC1NC(C2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 275.98983g/mol
- どういたいしつりょう: 275.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 42Ų
N-(3-Bromopyridin-2-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183946-1g |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$684.52 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739297-1g |
n-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 98% | 1g |
¥4305.00 | 2024-05-06 | |
| A2B Chem LLC | AH11641-100mg |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 90% | 100mg |
$371.00 | 2024-04-19 | |
| Crysdot LLC | CD11088344-1g |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 95+% | 1g |
$772 | 2024-07-18 | |
| Chemenu | CM170810-1g |
N-(3-bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$729 | 2021-08-05 | |
| 1PlusChem | 1P00F9Q1-150mg |
N-(3-BROMO-2-PYRIDYL)BENZAMIDE |
620939-76-6 | 90% | 150mg |
$477.00 | 2025-02-27 | |
| Chemenu | CM170810-1g |
N-(3-bromopyridin-2-yl)benzamide |
620939-76-6 | 95% | 1g |
$729 | 2023-01-02 | |
| 1PlusChem | 1P00F9Q1-100mg |
N-(3-BROMO-2-PYRIDYL)BENZAMIDE |
620939-76-6 | 90% | 100mg |
$352.00 | 2025-02-27 | |
| A2B Chem LLC | AH11641-150mg |
N-(3-Bromopyridin-2-yl)benzamide |
620939-76-6 | 90% | 150mg |
$489.00 | 2024-04-19 |
N-(3-Bromopyridin-2-yl)benzamide 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
620939-76-6 (N-(3-Bromopyridin-2-yl)benzamide) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
